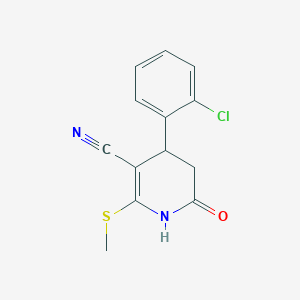
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
カタログ番号 B2413033
CAS番号:
197570-06-2
分子量: 278.75
InChIキー: BQZOMPIVWRTZHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Synthesis Analysis
This would involve detailing the steps used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis of Pyrimidine Derivatives : The compound has been used in the synthesis of various pyrimidine derivatives demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
- Formation of Transition Metal Complexes : The compound reacts with transition metals like Mn(II), Fe(III), Co(II), and Ni(II) to form solid complexes. These complexes have been characterized and studied for their antibacterial activity, showing high activities compared with the free ligand (Sadeek et al., 2015).
- Spectroscopic Characterization and Density Functional Theory (DFT) Analysis : Studies involving DFT and TD-DFT calculations to analyze the molecular structure, spectroscopic characteristics, and other properties like NLO and NBO have been conducted on related derivatives (Wazzan et al., 2016).
Material Science and Optoelectronic Properties
- Optical and Diode Characteristics : The derivative compounds have been studied for their optical functions, energy gaps, and diode characteristics. These compounds are promising for use in heterojunctions and photosensors due to their unique optoelectronic properties (Zedan et al., 2020).
- Textile Industry Applications : Complexation of dyes derived from the compound with metals like Cu, Co, Zn has been studied. These complexes have been applied to fabrics showing good fastness properties, suggesting utility in the textile industry (Abolude et al., 2021).
Chemical Analysis and Characterization
- X-Ray and Spectroscopic Analysis : The compound and its derivatives have been subject to various forms of spectroscopic and X-ray analysis to determine structural features, optical properties, and crystalline nature (Cetina et al., 2010).
- Viscosity and Density Measurements : Measurements in different solvents and temperatures have been conducted to understand solute-solvent interactions and the structural implications of these interactions (Baluja & Talaviya, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-chlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-10(7-15)9(6-12(17)16-13)8-4-2-3-5-11(8)14/h2-5,9H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOMPIVWRTZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

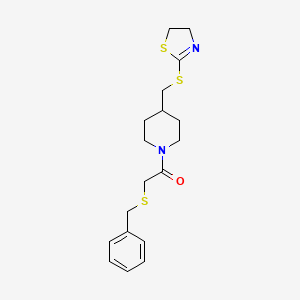
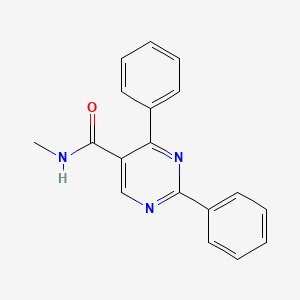
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)
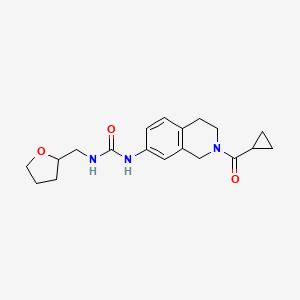
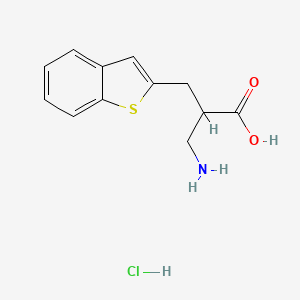
![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)
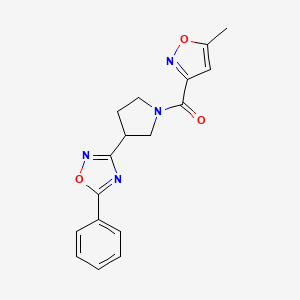
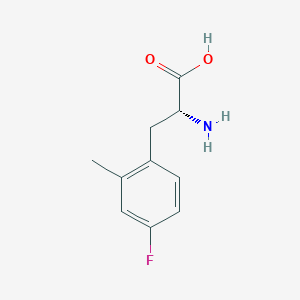
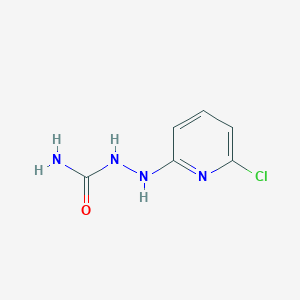
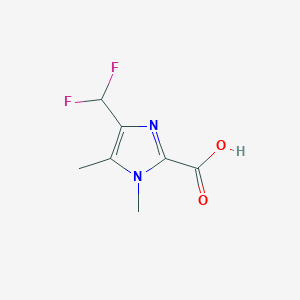
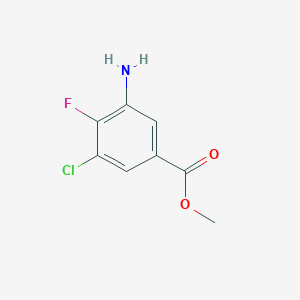

![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)
![5-chloro-N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2412973.png)